molecular formula C9H16OS B027540 Cyclohexylmethanethiol acetate CAS No. 107512-01-6

Cyclohexylmethanethiol acetate

Cat. No.: B027540
CAS No.: 107512-01-6
M. Wt: 172.29 g/mol
InChI Key: SARKVIALWOJVNK-UHFFFAOYSA-N
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Description

S-(cyclohexylmethyl) ethanethioate: is a chemical compound with the molecular formula C10H18OS. It is a colorless to pale yellow liquid with a pungent odor. This compound is commonly used as a pesticide and insecticide.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for S-(cyclohexylmethyl) ethanethioate involves the reaction of bromomethylcyclohexane with potassium ethanethioate in N,N-dimethylformamide at 50°C for 1 hour under an inert nitrogen atmosphere. The reaction mixture is then diluted with ethyl acetate, washed with brine, dried over magnesium sulfate, and purified by silica gel chromatography to yield the product .

Industrial Production Methods: Industrial production methods for S-(cyclohexylmethyl) ethanethioate typically follow similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: S-(cyclohexylmethyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions where the ethanethioate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted ethanethioates depending on the nucleophile used.

Scientific Research Applications

S-(cyclohexylmethyl) ethanethioate has several scientific research applications:

    Biology: It is studied for its potential biological activities, including its use as a pesticide and insecticide.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which S-(cyclohexylmethyl) ethanethioate exerts its effects involves the inhibition of specific enzymes in pests, leading to their death. The molecular targets include acetylcholinesterase and other enzymes involved in the nervous system of insects. The compound disrupts the normal functioning of these enzymes, leading to paralysis and death of the pests .

Comparison with Similar Compounds

  • Cyclohexylmethanethiol acetate
  • Thioacetic acid S-cyclohexylmethyl ester
  • Ethanethioic acid, S-cyclohexylmethyl ester

Comparison: S-(cyclohexylmethyl) ethanethioate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher efficacy as a pesticide and insecticide, making it a valuable compound in agricultural and industrial applications .

Properties

IUPAC Name

S-(cyclohexylmethyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16OS/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARKVIALWOJVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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